4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an ethoxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully saturated pyrrolo[2,3-b]pyridine .
Scientific Research Applications
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
916174-24-8 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-14-6-4-3-5-12(14)11-7-9-16-15-13(11)8-10-17-15/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
LBIYHASEFCLTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
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